2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile
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Overview
Description
Scientific Research Applications
Structural and Spectroscopic Analysis
Pyridine derivatives, including compounds similar to 2-(Prop-2-en-1-yloxy)pyridine-4-carbonitrile, have been synthesized and analyzed for their structural properties. These compounds exhibit unique spectroscopic characteristics, with studies highlighting their absorption spectra in various solvents and under different conditions. For instance, Tranfić et al. (2011) synthesized and analyzed a related pyridine derivative, revealing its structural features and hydrogen bonding patterns through X-ray diffraction and spectroscopy (Tranfić, Halambek, Cetina, & Jukić, 2011).
Synthesis and Crystallography
Several studies focus on the synthesis and crystallographic analysis of pyridine derivatives. These works offer insights into the methods of synthesizing these compounds and their molecular structure, as determined through single crystal X-ray diffraction. For example, research by Cetina et al. (2010) delves into the synthesis of pyridine derivatives and their structural confirmation through X-ray analysis (Cetina, Tranfić, Sviben, & Jukić, 2010).
Applications in Molecular Docking and Drug Design
Research has explored the use of pyridine carbonitriles in molecular docking and drug design, particularly in the context of developing inhibitors for specific targets such as SARS CoV-2 RdRp. For instance, Venkateshan et al. (2020) conducted a study on azafluorene derivatives of pyridine carbonitriles for their potential as SARS CoV-2 inhibitors, using molecular docking analysis and quantum chemical modeling (Venkateshan, Muthu, Suresh, & Kumar, 2020).
Metal-Promoted Reactions and Complex Formation
Research has also been conducted on the reactions of pyridine carbonitriles with metal ions, leading to the formation of various complexes. These studies offer insights into the chemical behavior and potential applications of these compounds in coordination chemistry. For example, Segl′a and Jamnický (1993) investigated metal-promoted reactions of pyridine carbonitriles, leading to the formation of unique complexes (Segl′a & Jamnický, 1993).
Antimicrobial Activity
Some pyridine derivatives have been evaluated for their antimicrobial activity, providing a basis for potential applications in the development of new antibacterial agents. For instance, Bogdanowicz et al. (2013) synthesized novel cyanopyridine derivatives and assessed their antimicrobial efficacy against various bacteria (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-prop-2-enoxypyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-12-9-6-8(7-10)3-4-11-9/h2-4,6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGNAYYFXCXBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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